5,6-Dichloroindolin-2-one
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Overview
Description
5,6-Dichloroindolin-2-one is a chemical compound belonging to the indole family, characterized by the presence of chlorine atoms at the 5th and 6th positions of the indolin-2-one structure. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
5,6-Dichloroindolin-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which triggers a series of biochemical reactions leading to a cellular response . Given that this compound is an indole derivative, it’s likely that it follows a similar mechanism.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
They also induced cell cycle arrest in the S phase and initiated mitochondrial apoptosis
Action Environment
It’s known that environmental factors such as light, temperature, metal ions, water, oxygen, and altitude can impact the metabolism of chlorophyll, a compound that shares the indole structure . It’s possible that similar environmental factors could influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroindolin-2-one typically involves the chlorination of indolin-2-one. One common method is the reaction of indolin-2-one with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloroindolin-2-one undergoes various chemical reactions, including:
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5,6-Dichloroindole-2,3-dione.
Reduction: 5,6-Dichloroindoline.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
5,6-Dichloroindolin-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
Indolin-2-one: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
5-Chloroindolin-2-one: Contains only one chlorine atom, leading to different reactivity and biological activity profiles.
6-Chloroindolin-2-one: Similar to 5-Chloroindolin-2-one but with the chlorine atom at a different position.
Uniqueness: 5,6-Dichloroindolin-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological properties. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAYZCZQHOPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449246 |
Source
|
Record name | 5,6-Dichloroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71293-59-9 |
Source
|
Record name | 5,6-Dichloroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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